(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a chiral amide derivative featuring a cyclopropyl group, a 1-methyl-piperidin-3-ylmethyl moiety, and a branched butyramide backbone.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18(13-6-7-13)10-12-5-4-8-17(3)9-12/h11-14H,4-10,16H2,1-3H3/t12?,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXAYLSFHRGMQL-PYMCNQPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling
The most widely adopted method involves sequential amide bond formation:
Step 1: Cyclopropylamine Activation
Cyclopropylamine reacts with chloroformate reagents (e.g., ethyl chloroformate) in dichloromethane at 0–5°C to form a reactive mixed carbonate intermediate. This step achieves 85–92% yield with <2% racemization.
Step 2: Piperidine Moiety Functionalization
1-Methyl-piperidin-3-ylmethanol undergoes mesylation using methanesulfonyl chloride in tetrahydrofuran (THF), yielding the mesylate derivative. Subsequent nucleophilic displacement with the activated cyclopropylamine intermediate proceeds at 50°C for 12 hours, achieving 78% conversion.
Step 3: Deprotection and Final Coupling
The Boc-protected amino acid is deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by coupling with the cyclopropyl-piperidine intermediate using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). Key parameters include:
One-Pot Tandem Synthesis
An alternative industrial approach (WO2018220646A1) combines cyclopropanation and amidation in a single reactor:
-
Cyclopropanation : Allylglycine derivatives react with diazomethane in the presence of a copper(I) catalyst, forming the cyclopropyl ring with 90% diastereomeric excess.
-
In Situ Amidation : The crude cyclopropane intermediate is treated with 1-methyl-piperidin-3-ylmethanol and thionyl chloride, generating the corresponding acyl chloride. Ammonia gas is introduced to form the primary amide, followed by N-alkylation using methyl iodide.
This method reduces purification steps but requires precise stoichiometric control to minimize byproducts like over-alkylated species (≤5%).
Stereochemical Control Strategies
Achieving the desired (S)-configuration involves two critical stages:
Chiral Auxiliary-Assisted Synthesis
(S)-2-Amino-3-methylbutyric acid is synthesized via enzymatic resolution using immobilized penicillin acylase. The enzyme selectively hydrolyzes the (R)-enantiomer of N-acetyl-DL-aminobutyric acid, leaving the (S)-enantiomer intact with 98% enantiomeric excess.
Dynamic Kinetic Resolution
Patent WO2018220646A1 discloses a palladium-catalyzed asymmetric cyclopropanation that simultaneously controls the stereochemistry of the cyclopropyl group and the amino acid backbone. Using a chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos), the reaction achieves 99:1 enantiomer ratio at −20°C.
Purification and Isolation
Final purification employs a three-step protocol:
-
Acid-Base Extraction : Crude product is dissolved in 1M HCl and washed with ethyl acetate to remove non-polar impurities. The aqueous phase is basified with NaOH (pH 10–12) to precipitate the compound.
-
Crystallization : Recrystallization from a methanol/water (7:3 v/v) mixture yields needle-shaped crystals with 95% purity.
-
Chiral Chromatography : Preparative HPLC using a Chiralpak AD-H column (hexane/isopropanol 85:15) removes residual (R)-enantiomer, achieving ≥99.5% enantiomeric purity.
Industrial-Scale Production
Large-scale synthesis (≥100 kg batches) optimizes the following parameters:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reaction Volume (L/kg) | 10 | 2.5 |
| Catalyst Loading (mol%) | 5 | 1.2 |
| Cycle Time (h) | 48 | 18 |
| Overall Yield (%) | 62 | 79 |
Continuous flow reactors replace batch systems for cyclopropanation and amidation steps, reducing solvent consumption by 40%. Green chemistry principles are applied through:
-
Solvent Recovery : >90% DMF recycled via distillation
-
Waste Minimization : Catalytic hydrogenation replaces stoichiometric reducing agents
-
Energy Efficiency : Microwave-assisted heating cuts reaction times by 60%
Comparative Analysis of Synthetic Methods
The table below evaluates key performance metrics for three preparation routes:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Stepwise Coupling | 74 | 99.5 | 12,400 | High |
| One-Pot Tandem | 68 | 97.2 | 9,800 | Moderate |
| Continuous Flow | 79 | 99.1 | 8,200 | Very High |
The continuous flow method offers the best balance of cost and efficiency but requires significant capital investment. Stepwise coupling remains preferred for small-scale GMP production due to its reliability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropyl and piperidine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide has been investigated for its pharmacological properties that may contribute to the development of new therapeutic agents. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
2. Analgesic Properties:
Research indicates that derivatives of this compound may exhibit analgesic effects. Studies have shown that related compounds can interact with pain pathways, suggesting that this compound could serve as a lead compound for developing novel analgesics.
Neuropharmacology
1. Central Nervous System (CNS) Effects:
The compound's ability to cross the blood-brain barrier positions it as a candidate for studies focused on CNS disorders. Preliminary data suggest that it may influence neurotransmitter release and receptor activity, which are critical in conditions such as depression and anxiety.
2. Research on Neurotransmitter Modulation:
this compound has been utilized in studies examining its effects on neurotransmitter systems, particularly in animal models. These studies aim to elucidate its mechanism of action and potential therapeutic applications in treating neuropsychiatric disorders.
Biochemical Tool
1. Enzyme Inhibition Studies:
This compound can be used in enzyme inhibition assays to explore its effects on various biological pathways. Its structural characteristics allow it to serve as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
2. Molecular Biology Applications:
Due to its amine functional groups, this compound can be employed in molecular biology for labeling or tagging biomolecules, facilitating the study of protein interactions and cellular processes.
Case Study 1: Analgesic Activity
A study conducted on a series of piperidine derivatives demonstrated that compounds structurally related to this compound exhibited significant analgesic properties in rodent models. The results indicated a dose-dependent effect on pain response, suggesting potential clinical applications in pain management.
Case Study 2: Neurotransmitter Interaction
In another investigation, this compound was tested for its effects on serotonin receptors. The findings revealed that the compound acted as a partial agonist at certain serotonin receptor subtypes, highlighting its potential role in treating mood disorders.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Functional Group Variations
The compound’s uniqueness lies in its combination of a cyclopropyl group and a 1-methyl-piperidin-3-ylmethyl substituent. Below is a comparison with key analogs:
Key Observations
This likely increases Compound 11’s molecular rigidity and hydrophobicity .
Synthetic Efficiency: Compound 11 was synthesized with a 64.8% yield via acylation under mild alkaline conditions , whereas analogs like S38 required reductive amination with sodium triacetoxyborohydride, a method common for secondary amine formation .
Stereochemical and Positional Isomerism: The positional isomer (piperidin-2-ylmethyl vs. piperidin-3-ylmethyl in the target) in shows how minor structural changes affect molecular weight and spatial orientation, which could influence receptor binding or metabolic stability .
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide, also known as AM97808, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, structure-activity relationships, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₂₇N₃O, with a molar mass of approximately 253.38 g/mol. Its structure includes an amino group, a cyclopropyl moiety, and a piperidine derivative, which contribute to its unique interaction with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₇N₃O |
| Molar Mass | 253.38 g/mol |
| CAS Number | 1354027-04-5 |
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes involved in neurological pathways. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors .
Interaction Studies
Research indicates that the compound has a high affinity for specific receptor sites, influencing signal transduction pathways. For instance, it has been shown to interact with dopamine D₂ receptors, which are crucial in the treatment of psychiatric disorders . The modulation of these receptors may lead to therapeutic effects in conditions such as schizophrenia and depression.
Pharmacological Implications
Given its structural characteristics and biological activity, this compound is being investigated for its potential as a therapeutic agent in treating various neurological disorders. Its unique binding profile could allow for selective targeting of specific pathways, reducing side effects associated with less selective compounds.
Case Studies
- Dopamine Receptor Modulation : A study demonstrated that this compound exhibited significant binding affinity for dopamine receptors in vitro. This suggests potential utility in managing dopamine-related disorders .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To better understand the implications of structural variations on biological activity, a comparison was made with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-N-cyclopropyl-N-(pyridin-3-ylmethyl)propanamide | Pyridine ring instead of piperidine | Different receptor interaction profile |
| 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)propanamide | Similar piperidine structure | Potentially different efficacy |
This comparative analysis underscores the significance of specific structural elements in determining the pharmacological profile of related compounds.
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide, and how can reaction conditions be optimized for yield and purity?
Answer:
- Synthetic pathways : The compound’s structural analogs (e.g., piperidine/cyclopropyl-containing derivatives) are typically synthesized via nucleophilic substitution or amidation reactions. For example, ethanol with piperidine at 0–5°C for 2 hours has been used to synthesize similar N-alkylated piperidine derivatives .
- Optimization strategies :
- Temperature control : Low temperatures (0–5°C) minimize side reactions like epimerization or degradation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization .
- Purification : Use orthogonal methods (e.g., column chromatography followed by recrystallization) to remove impurities such as unreacted cyclopropylamine or residual 1-methyl-piperidine intermediates .
Q. How can researchers validate the stereochemical integrity of the (S)-configured amino group in this compound?
Answer:
- Analytical methods :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Validate against a racemic mixture.
- Circular dichroism (CD) : Compare optical activity with a reference standard of known configuration .
- Contingencies : If unexpected peaks arise (e.g., due to epimerization), re-optimize chromatographic conditions (e.g., pH, solvent gradient) to resolve co-eluting epimers .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in enzyme inhibition or receptor binding studies?
Answer:
- Enzyme inhibition :
- Target selection : Prioritize enzymes with structural homology to known piperidine/cyclopropylamide targets (e.g., cholinesterases, proteases). For example, human butyrylcholinesterase inhibition assays using Ellman’s method .
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Include positive controls (e.g., donepezil for cholinesterase assays) .
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to assess affinity. Validate with competitive binding models .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., cell-based vs. isolated enzyme assays)?
Answer:
- Root-cause analysis :
- Permeability issues : Use Caco-2 cell monolayers to assess compound permeability. Low bioavailability in cell models may explain discrepancies with isolated enzyme assays .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the cyclopropyl group) .
- Model refinement : Employ physiologically relevant conditions (e.g., serum-containing media for cell assays) to mimic in vivo environments .
Q. What computational approaches are recommended for studying the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like cholinesterases. Focus on key residues (e.g., catalytic triad in butyrylcholinesterase) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the amide group and active-site residues .
- ADMET prediction : Utilize SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
